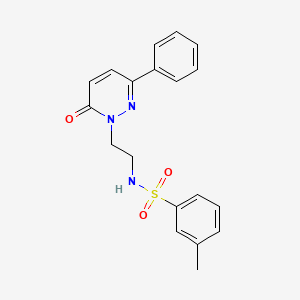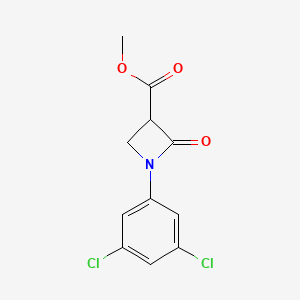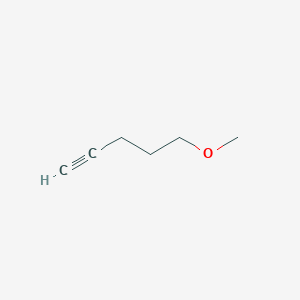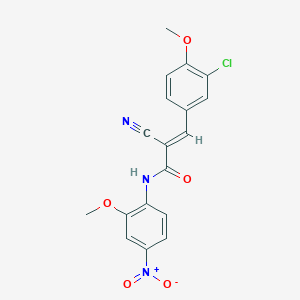![molecular formula C22H19N3O5S B2586543 N-{4-[2-(1,3-ジオキソ-1,3-ジヒドロ-2H-イソインドール-2-イル)エチル]-1,3-チアゾール-2-イル}-3,4-ジメトキシベンゼンカルボキサミド CAS No. 866041-09-0](/img/structure/B2586543.png)
N-{4-[2-(1,3-ジオキソ-1,3-ジヒドロ-2H-イソインドール-2-イル)エチル]-1,3-チアゾール-2-イル}-3,4-ジメトキシベンゼンカルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3,4-dimethoxybenzenecarboxamide is a useful research compound. Its molecular formula is C22H19N3O5S and its molecular weight is 437.47. The purity is usually 95%.
BenchChem offers high-quality N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3,4-dimethoxybenzenecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3,4-dimethoxybenzenecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
薬理学: アロステリックモジュレーション
この化合物は、メタボトロピックグルタミン酸受容体 (mGluR)、特に mGluR5 の正のアロステリックモジュレーター (PAM) としての役割について研究されています 。このような化合物のアロステリックモジュレーターは、神経伝達物質 (オルトステリックリガンド) と同じ部位には結合せず、受容体の異なる部位に結合してその活性を調節します。これは、従来の作動薬や拮抗薬と比較して副作用が少ない新しい薬の開発につながる可能性があります。
医薬品化学: 抗高血圧剤
この化合物の構造アナログは、抗高血圧剤としての可能性について研究されています 。特定の経路を操作することで血圧を調節する能力は、これらの化合物を高血圧の新しい薬剤の設計において価値のあるものにします。
合成化学: ビルディングブロック
同様の構造を持つ化合物は、より複雑な分子の調製のための合成化学におけるビルディングブロックとして使用されてきました 。その多様な反応性プロファイルにより、多様な複素環式化合物を構築することができ、これらの化合物はしばしば医薬品に含まれています。
生化学: 酵素阻害
この化合物のアナログは、アルドース還元酵素などのさまざまな酵素の阻害剤として研究されてきました。アルドース還元酵素は、糖尿病に関連する合併症の管理において重要です 。酵素阻害剤は、治療的治療と生化学研究の両方において重要なツールです。
神経薬理学: 神経伝達物質受容体研究
このような化合物の研究は、神経伝達物質受容体の機能と、神経伝達物質システムの不均衡を修正できる薬の開発を理解するのに役立ちます 。これは、神経疾患の治療において特に重要です。
薬剤設計: 治療活性プロファイリング
この化合物の骨格は、薬剤設計において有用であり、抗菌、抗ウイルス、抗がん特性など、さまざまな治療活性を示す誘導体を生成するために改変することができます 。この汎用性は、標的療法の開発に不可欠です。
分子生物学: シグナル伝達研究
この化合物は、mGluR を含む細胞シグナル伝達経路との相互作用により、分子生物学研究でシグナル伝達機構を理解するために使用できます 。この知識は、新しい治療標的の発見につながる可能性があります。
ケミカルバイオロジー: 生体経路の調節
この化合物は、生体経路を調節する能力を持つため、複雑な生物学的プロセスを解明するためのケミカルバイオロジーにおける貴重なツールです 。特定の経路を改変することで、研究者は細胞機能や疾患状態への影響を研究することができます。
作用機序
Target of Action
Similar compounds have been found to selectively target mglur5 over other mglurs .
Mode of Action
It is known that similar compounds exhibit submicromolar activity at pde6, δ- and κ-opioid receptors, and the ether-a-go-go related gene (erg) potassium channel .
Biochemical Pathways
Based on its targets, it can be inferred that it may influence the signaling pathways associated with mglur5, pde6, δ- and κ-opioid receptors, and erg potassium channels .
Result of Action
Based on its mode of action, it can be inferred that it may modulate the activity of its target receptors and channels, thereby influencing cellular signaling .
特性
IUPAC Name |
N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S/c1-29-17-8-7-13(11-18(17)30-2)19(26)24-22-23-14(12-31-22)9-10-25-20(27)15-5-3-4-6-16(15)21(25)28/h3-8,11-12H,9-10H2,1-2H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYNOASTIZYMBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CCN3C(=O)C4=CC=CC=C4C3=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2586462.png)
![(2S)-6-(Heptanoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/new.no-structure.jpg)

![N-(2,6-dimethylphenyl)-2-(3-(2-methoxyethyl)-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2586467.png)

![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-methyl-2H-chromen-2-one](/img/structure/B2586471.png)
![N'-[(2-chlorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide](/img/structure/B2586473.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2586474.png)
![ethyl 2-[(2Z)-8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-amido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2586476.png)

![{[3-(2-pyrazinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride hydrate](/img/structure/B2586479.png)


